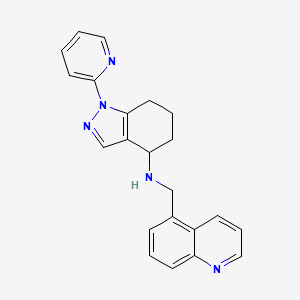
1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound that has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific enzyme being targeted. For example, inhibition of protein kinases can lead to the suppression of cell growth and proliferation, making this compound a promising candidate for the development of anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine in lab experiments is its ability to selectively target specific enzymes, making it a useful tool for studying their biochemical and physiological effects. However, one limitation is that the compound may have off-target effects, leading to unintended consequences in experiments.
Zukünftige Richtungen
There are numerous future directions for research involving 1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer. Another area of research involves the investigation of its potential as a tool for studying the role of specific enzymes in disease development. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance their therapeutic effects.
Synthesemethoden
The synthesis of 1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be achieved through a multi-step process. The first step involves the reaction of 2-aminopyridine with 2-chloroacetaldehyde to form an imine intermediate. This intermediate is then reacted with 5-chloro-2-nitrobenzaldehyde to form a second intermediate. The final step involves the reduction of the nitro group using palladium on carbon to yield the desired product.
Wissenschaftliche Forschungsanwendungen
1-(2-pyridinyl)-N-(5-quinolinylmethyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. Researchers have investigated its ability to inhibit the activity of certain enzymes, such as protein kinases, which are involved in the development of various diseases, including cancer.
Eigenschaften
IUPAC Name |
1-pyridin-2-yl-N-(quinolin-5-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-2-12-24-22(11-1)27-21-10-4-9-20(18(21)15-26-27)25-14-16-6-3-8-19-17(16)7-5-13-23-19/h1-3,5-8,11-13,15,20,25H,4,9-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHQVYMZRJDMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)NCC4=C5C=CC=NC5=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6082220.png)
![N-ethyl-2-{4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6082222.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6082226.png)
![3-methoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6082231.png)
![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6082242.png)
![methyl 4-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B6082245.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B6082260.png)
![2-({4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B6082268.png)
![N-cyclopentyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6082279.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-bromobenzamide](/img/structure/B6082283.png)
![3-(2-fluorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-3-phenylpropanamide](/img/structure/B6082302.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(4-fluorobenzyl)morpholine](/img/structure/B6082305.png)
![7-[(3-chlorophenyl)(hydroxy)acetyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6082311.png)